4-(4-ethylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide
Description
4-(4-ethylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a thiophene ring, a piperazine moiety, and an oxazole ring, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c1-3-18-4-6-19(7-5-18)25(21,22)12-9-13(24-10-12)15(20)16-14-8-11(2)23-17-14/h8-10H,3-7H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBZQBGCEAEMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the piperazine and oxazole moieties. Common synthetic routes include:
Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Piperazine Introduction: The piperazine moiety is introduced through nucleophilic substitution reactions, often using ethylpiperazine as a starting material.
Oxazole Ring Formation: The oxazole ring is formed through cyclization reactions involving appropriate precursors such as amino acids or nitriles.
Final Coupling: The final step involves coupling the thiophene, piperazine, and oxazole moieties under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(4-ethylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in biological assays to study its effects on various biological targets.
Mechanism of Action
The mechanism of action of 4-(4-ethylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine
- 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one hydrochloride trihydrate
- 3-[(4-ethylpiperazin-1-yl)sulfonyl]aniline
Uniqueness
4-(4-ethylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
